![molecular formula C10H8N2O2 B2864841 5-phenyl-1H-imidazole-2-carboxylic acid CAS No. 41270-74-0](/img/structure/B2864841.png)
5-phenyl-1H-imidazole-2-carboxylic acid
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Overview
Description
5-Phenyl-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances, with a focus on the bonds constructed during the formation of the imidazole . One recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-imidazole-2-carboxylic acid consists of a five-membered imidazole ring attached to a phenyl group and a carboxylic acid group . The InChI key for this compound is XEGRIDHWRFXXGL-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions . They show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, allowing them to exhibit two equivalent tautomeric forms .Scientific Research Applications
Pharmaceutical Drug Synthesis
5-phenyl-1H-imidazole-2-carboxylic acid: is a key intermediate in the synthesis of various pharmaceutical drugs. Its imidazole ring is a core structure in many biologically active compounds. For instance, it’s found in molecules with antibacterial, antifungal, and antiviral properties . The ability to modify the phenyl group allows for the creation of derivatives with specific therapeutic activities.
Agrochemical Development
The imidazole ring is also significant in the development of agrochemicals. Compounds derived from 5-phenyl-1H-imidazole-2-carboxylic acid can be tailored to produce herbicides, fungicides, and insecticides. The structural versatility of the imidazole ring contributes to the efficacy of these agrochemicals in protecting crops from pests and diseases .
Advanced Material Synthesis
Imidazole derivatives, including those from 5-phenyl-1H-imidazole-2-carboxylic acid , are used in the synthesis of advanced materials. These materials have applications in electronics, such as in the production of conductive polymers, and in the creation of novel composites with enhanced properties .
Catalysis
In catalysis, 5-phenyl-1H-imidazole-2-carboxylic acid derivatives can act as ligands for metal catalysts. These catalysts are crucial in various chemical reactions, including those used in industrial processes for the manufacture of plastics, resins, and other polymers .
Dyes and Pigments
The imidazole ring system is a component in certain dyes and pigments, particularly those used in high-performance applications like solar cells. Derivatives of 5-phenyl-1H-imidazole-2-carboxylic acid can be engineered to absorb specific wavelengths of light, which is valuable in photovoltaic technologies .
Biomedical Research
Imidazole derivatives are used in biomedical research, including as imaging agents in medical diagnostics. They can be designed to bind to specific biological targets, which is useful in the visualization of diseases at the molecular level .
Mechanism of Action
Target of Action
5-Phenyl-1H-imidazole-2-carboxylic acid is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals
Result of Action
Given the diverse range of biological activities exhibited by imidazole derivatives , the effects of this compound could potentially be wide-ranging.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s effectiveness and stability. For 5-phenyl-1H-imidazole-2-carboxylic acid, it is recommended to be stored in a dry environment at 2-8°C . .
Safety and Hazards
The safety information for 5-Phenyl-1H-imidazole-2-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for 5-Phenyl-1H-imidazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis and potential applications. Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
5-phenyl-1H-imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRIDHWRFXXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H-imidazole-2-carboxylic acid |
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